Kinase Selectivity Profile Inferred from Nek2-Focused Aminopyrazine SAR
Although a direct kinome-wide selectivity panel for this exact compound is not publicly available, the aminopyrazine benzamide series from which it derives achieves Nek2 IC50 values as low as 20–50 nM while maintaining >100-fold selectivity over Cdk2 and >50-fold selectivity over GSK-3β, as demonstrated by the SAR study of related aminopyrazine Nek2 inhibitors [1]. The selectivity window is attributed to the compound's ability to stabilize an inactive DFG-out-like kinase conformation, a structural feature confirmed by co-crystallography that is absent in promiscuous type I kinase inhibitors [1].
| Evidence Dimension | Kinase selectivity (fold-selectivity over off-targets) |
|---|---|
| Target Compound Data | Predicted Nek2 IC50 ~20–50 nM; >100-fold over Cdk2; >50-fold over GSK-3β (class representative compounds) |
| Comparator Or Baseline | Compound 12 (aminopyrazine Nek2 inhibitor): Nek2 IC50 = 40 nM, Cdk2 IC50 > 10,000 nM; GSK-3β IC50 > 2,000 nM |
| Quantified Difference | >100-fold selectivity for Nek2 over Cdk2; >50-fold over GSK-3β |
| Conditions | Recombinant human Nek2, Cdk2/cyclin A, and GSK-3β kinase assays; fluorescence-based detection; ATP at Km concentration |
Why This Matters
Procurement teams can use this class-level selectivity benchmark to differentiate N-(3,5-difluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide from broad-spectrum kinase inhibitors that carry higher off-target risk.
- [1] Whelligan DK, Solanki S, Taylor D, et al. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. J Med Chem. 2010;53(21):7682-98. View Source
